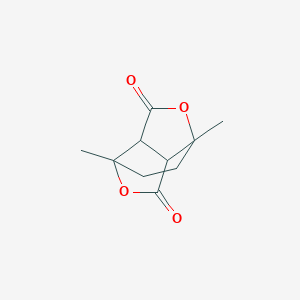
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is a chemical compound that has been the subject of extensive scientific research. This compound is commonly known as dihydroartemisinin (DHA) and is derived from artemisinin, a natural compound found in the plant Artemisia annua. DHA has been found to possess potent antimalarial properties and has been used in the treatment of malaria for several decades. In recent years, DHA has also been investigated for its potential use in the treatment of other diseases, including cancer and viral infections.
作用機序
The mechanism of action of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) within the malaria parasite. These ROS are thought to damage the parasite's cell membrane and other cellular components, leading to the death of the parasite. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
生化学的および生理学的効果
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a range of diseases. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has also been found to modulate the immune system, enhancing the activity of immune cells such as natural killer cells and T cells. In addition, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been found to have neuroprotective effects, protecting against neuronal damage and degeneration.
実験室実験の利点と制限
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available in large quantities. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is also highly stable and can be stored for long periods of time without degradation. However, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- can be expensive, and its efficacy can be affected by factors such as the dosage, route of administration, and the presence of other drugs or compounds.
将来の方向性
There are many potential future directions for research on 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-. One area of interest is the development of new drug formulations that can improve the efficacy and safety of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-. Another area of interest is the investigation of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-'s potential use in the treatment of other diseases, such as cancer and viral infections. Additionally, research is needed to better understand the mechanism of action of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- and to identify potential targets for drug development. Overall, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is a promising compound that has the potential to be used in the treatment of a range of diseases.
合成法
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- can be synthesized from artemisinin through a process of chemical reduction. The process involves the use of hydrogen gas and a catalyst to convert artemisinin to 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-. This method of synthesis is relatively simple and has been used to produce large quantities of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- for use in medical research.
科学的研究の応用
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been extensively studied for its antimalarial properties. It has been found to be highly effective in the treatment of malaria, particularly in combination with other antimalarial drugs. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has also been investigated for its potential use in the treatment of other diseases, including cancer and viral infections. Studies have shown that 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has potent anticancer properties and can induce apoptosis in cancer cells. It has also been found to possess antiviral properties and has been investigated for its potential use in the treatment of HIV and hepatitis B.
特性
CAS番号 |
129679-50-1 |
|---|---|
製品名 |
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- |
分子式 |
C10H12O4 |
分子量 |
196.2 g/mol |
IUPAC名 |
1,4-dimethyl-5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C10H12O4/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3 |
InChIキー |
VGVJHBAJIFZPJX-UHFFFAOYSA-N |
SMILES |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
正規SMILES |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
同義語 |
1,4-Dimethylbis-lactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)
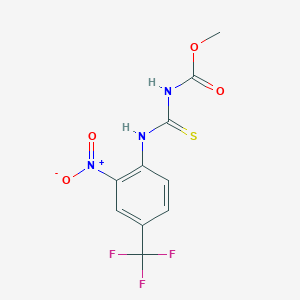
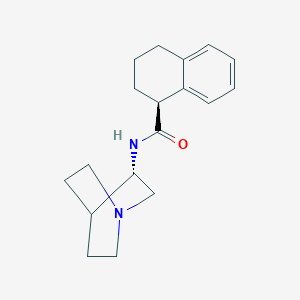
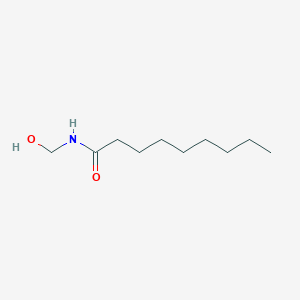
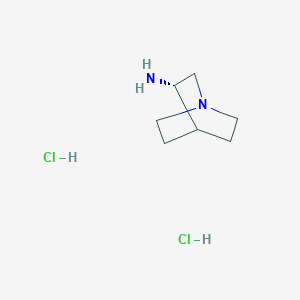
![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)
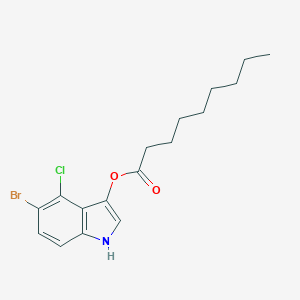
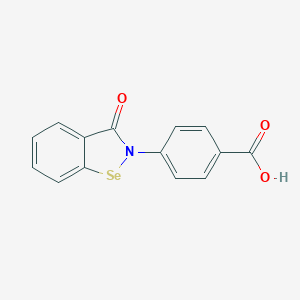
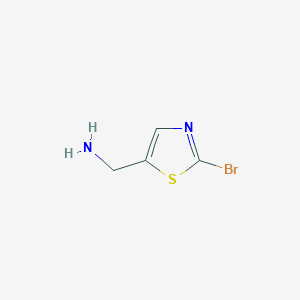
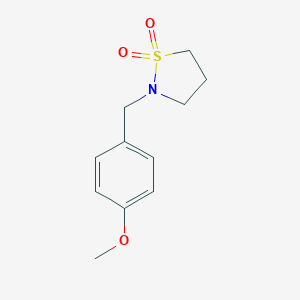


![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
